molecular formula C18H21N9O5 B11589612 4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate

4-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate

Cat. No.: B11589612
M. Wt: 443.4 g/mol
InChI Key: IZOCWYPSEJRWEJ-DNTJNYDQSA-N
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Description

4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a triazole ring, and a methoxyphenyl acetate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL ACETATE involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the coupling of these rings with the methoxyphenyl acetate moiety. The key steps in the synthesis are:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling Reactions: The oxadiazole and triazole intermediates are then coupled with the methoxyphenyl acetate moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization reactions and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the nitro groups in the oxadiazole ring.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, the compound may be studied for its potential as a biochemical probe or as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, making it a candidate for pharmaceutical research.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-HYDROXYPHENYL ACETATE
  • 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-ETHOXYPHENYL ACETATE

Uniqueness

The uniqueness of 4-[(E)-({[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3-TRIAZOL-4-YL]FORMAMIDO}IMINO)METHYL]-2-METHOXYPHENYL ACETATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21N9O5

Molecular Weight

443.4 g/mol

IUPAC Name

[4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]triazole-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H21N9O5/c1-10(28)31-13-6-5-11(7-14(13)30-4)8-20-22-18(29)15-12(9-26(2)3)27(25-21-15)17-16(19)23-32-24-17/h5-8H,9H2,1-4H3,(H2,19,23)(H,22,29)/b20-8+

InChI Key

IZOCWYPSEJRWEJ-DNTJNYDQSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN(C)C)OC

Origin of Product

United States

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